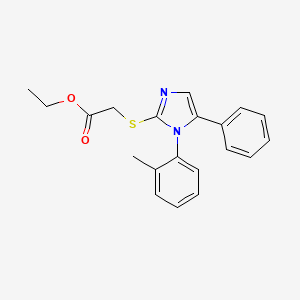

1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. They are important in a variety of fields including pharmaceuticals, dyes, and polymers .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzimidazole core and the 2,4-dichlorobenzyl and styryl substituents. Benzimidazoles are known to participate in various chemical reactions, particularly those involving the imidazole ring nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the benzimidazole ring and the 2,4-dichlorobenzyl and styryl groups could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives have been studied for their inhibitory action against the corrosion of metals in acidic solutions. For example, Khaled (2003) investigated the efficiency of various benzimidazole compounds in suppressing iron corrosion in hydrochloric acid solutions, demonstrating their potential as corrosion inhibitors through adsorption on the iron surface (Khaled, 2003).

Catalysis and Synthesis

Benzimidazole derivatives have been employed as catalysts and intermediates in the synthesis of complex organic compounds. Liu et al. (2012) developed an efficient method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride (VB1) as a catalyst in water medium, highlighting the environmentally benign nature of this synthetic approach (Liu et al., 2012).

Antimicrobial Activity

A particular focus has been placed on evaluating the antimicrobial efficacy of benzimidazole derivatives. Göker et al. (2005) synthesized a series of benzimidazole derivatives and assessed their in vitro antibacterial and antifungal activities, identifying compounds with significant antimicrobial properties (Göker et al., 2005).

Optical and Electrochemical Applications

The optical properties of benzimidazole derivatives make them candidates for use in materials science, particularly in the development of fluorescent compounds and materials with specific electrochemical characteristics. For instance, Ge et al. (2011) synthesized novel pyrido[1,2-a]benzimidazole derivatives and studied their absorbance and fluorescence, contributing to the field of dyes and pigments (Ge et al., 2011).

Mechanism of Action

Target of Action

It is known that dichlorobenzyl alcohol, a component of the compound, is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

The antiseptic mechanism of dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Biochemical Pathways

It is known that dichlorobenzyl alcohol has an impact on the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .

Pharmacokinetics

It is known that dichlorobenzyl alcohol is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat .

Result of Action

Dichlorobenzyl alcohol is known to have a broad-spectrum antiseptic effect, able to kill bacteria and viruses associated with mouth and throat infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole. For instance, it is known that the new coronavirus can survive for up to 9 days at 25 °C, and if this temperature rises to 30 °C, its lifespan will be shorter. The virus is sensitive to humidity, and the lifespan of viruses in 50% humidity is longer than that of 30% .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. Given the wide range of applications for benzimidazole derivatives, it’s possible that this compound could have interesting and useful properties that could be explored in future research .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 1-(2,4-dichlorobenzyl)-2-styryl-1H-1,3-benzimidazole vary with different dosages in animal models. A study has shown that this compound has potential contraceptive effects in male rats

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2/c23-18-12-11-17(19(24)14-18)15-26-21-9-5-4-8-20(21)25-22(26)13-10-16-6-2-1-3-7-16/h1-14H,15H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCOVVPBYSRENJ-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2959654.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)

![Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2959657.png)

![N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2959658.png)

![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)

![8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2959668.png)

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2959673.png)